1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H3Cl2F5O2 |
|---|---|
Molecular Weight |
297.00 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI Key |
FGHQAAIADQZNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)OC(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Chlorination-Fluorination Approach
This two-step strategy involves chlorinating a pre-functionalized benzene derivative followed by fluorination:
Step 1: Chlorination of 2,3-Dimethoxybenzene
2,3-Dimethoxybenzene undergoes radical-initiated chlorination in a solvent such as 4-chlorobenzotrifluoride. Using chlorine gas ($$ \text{Cl}2 $$) at 90–100°C with azobisisobutyronitrile (AIBN) as a catalyst yields 1,4-dichloro-2,3-dimethoxybenzene:
$$
\text{2,3-Dimethoxybenzene} + 2\text{Cl}2 \xrightarrow{\text{AIBN}} \text{1,4-Dichloro-2,3-dimethoxybenzene} + 2\text{HCl}
$$
Key parameters :
- Temperature: 90–100°C
- Catalyst: 5 wt% AIBN relative to substrate
- Solvent: 4-Chlorobenzotrifluoride (5:1 solvent-to-substrate ratio)
Step 2: Fluorination of Methoxy Groups
The dimethoxy intermediate is treated with anhydrous HF under pressure (30–35 kg/cm²) at 80°C for 4–6 hours. This replaces methoxy (-OCH₃) groups with trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups:
$$
\text{1,4-Dichloro-2,3-dimethoxybenzene} + 5\text{HF} \rightarrow \text{1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene} + 2\text{H}_2\text{O} + 2\text{HCl}
$$
Optimization notes :
- Excess HF ensures complete fluorination.
- Isomeric byproducts (e.g., 1,3-dichloro derivatives) are minimized using controlled stoichiometry.
Industrial-Scale Optimization
Solvent Selection
Catalytic Systems
- Radical initiators : AIBN or benzoyl peroxide for controlled chlorination.
- Acid catalysts : $$ \text{H}2\text{SO}4 $$ enhances nitration and sulfonation efficiency.
Yield and Purity Data
| Parameter | Value | Source |
|---|---|---|
| Overall yield | 65–72% | |
| Purity (HPLC) | 99.0–99.5% | |
| Byproduct formation | <1% ortho-isomers |
Mechanistic Insights
Radical Chlorination Mechanism
AIBN generates radicals that abstract hydrogen from methoxybenzene, forming benzyl radicals. Chlorine gas ($$ \text{Cl}_2 $$) then reacts with these radicals, favoring para-substitution due to steric and electronic effects.
Fluorination with Anhydrous HF
HF acts as both a catalyst and fluorinating agent. The reaction proceeds via an $$ \text{S}N\text{2} $$ mechanism, where fluoride ions displace chloride or methoxide groups:
$$
\text{-OCH}3 + 3\text{HF} \rightarrow \text{-OCF}3 + 3\text{H}2\text{O}
$$
Partial fluorination to -OCF₂H occurs under milder conditions (lower HF excess or shorter reaction times).
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in direct arylation and coupling reactions.
Bases: Potassium acetate (KOAc) is commonly used.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Effects
Table 1: Substituent Comparison
*Note: Molecular weight calculated based on formula C₇H₃Cl₂F₅O₂.
Key Observations:
Halogen vs. Fluorinated Alkoxy Groups: The target compound combines chlorine with fluorinated alkoxy groups, whereas oxyfluorfen replaces fluorinated alkoxy with a nitro-phenoxy group. Nitro groups enhance electrophilicity, making oxyfluorfen more reactive in herbicidal applications. Brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene ) exhibit higher molecular weights (~241 vs.
Electron-Withdrawing Effects :
- Trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are stronger electron-withdrawing groups (EWGs) compared to methoxy (-OCH₃) . This increases the target compound’s stability under oxidative conditions but may reduce nucleophilic aromatic substitution reactivity relative to nitro-substituted analogs.
Physical and Chemical Properties
Table 2: Physicochemical Data
Key Observations:
- The brominated analog has a well-defined boiling point (153–155°C) and high density (1.62 g/cm³), typical of heavy halogenated aromatics.
- The target compound’s lipophilicity (inferred from fluorinated groups) suggests preferential solubility in non-polar media, contrasting with the nitro-substituted compound , which may dissolve better in polar aprotic solvents.
Biological Activity
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene (CAS No. 1803718-17-3) is an organofluorine compound characterized by its complex structure, which includes multiple halogen substituents and a methoxy group. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C8H3Cl2F5O2
- Molecular Weight : 297.01 g/mol
- Purity : ≥ 98%
Biological Activity
Research into the biological activity of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene indicates that it may interact with various biological systems. Compounds with similar structural motifs have been shown to exhibit significant binding affinities to biological targets, particularly due to the presence of halogen atoms which enhance lipophilicity and influence pharmacokinetics.
- Receptor Interaction : Preliminary studies suggest that compounds like 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can act as agonists or antagonists for certain nuclear receptors. This interaction is crucial for understanding their therapeutic potential.
- Enzyme Modulation : The compound may influence cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes in the body.
Case Studies
Several studies have explored the biological implications of similar compounds, providing insights into the potential activity of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene:
- Study on Halogenated Compounds :
- Toxicological Profile :
Comparative Analysis
To better understand the uniqueness of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dichloro-2-difluoromethoxybenzene | C7H5Cl2F2O | Lacks trifluoromethoxy group |
| 1,4-Dichloro-3-trifluoromethylbenzene | C7H3Cl2F3 | Contains only trifluoromethyl substituent |
| 1,4-Difluoro-2-chlorobenzene | C7H4ClF2 | Contains fewer halogen substitutions |
This table illustrates how the specific arrangement and types of substituents contribute significantly to the chemical behavior and potential applications of these compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
- Answer: Common routes involve sequential halogenation and alkoxy substitution. For example, trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution using Cu-mediated reactions or via hydrogenolysis of pre-functionalized intermediates (e.g., 4-chloro derivatives) . Chlorination typically employs Cl₂ or SO₂Cl₂ under controlled temperatures (0–25°C), while difluoromethoxy groups may require deoxofluorination reagents like DAST. Solvent choice (e.g., DMF, THF) and catalysts (e.g., Cs₂CO₃ for deprotonation) critically affect regioselectivity and by-product formation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Answer:
- ¹⁹F NMR : Resolves trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups, with δ ~55–60 ppm for -OCF₃ and ~85–90 ppm for -OCF₂H .
- GC-MS/EI : Identifies molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or -OCF₃ groups).
- IR Spectroscopy : Confirms C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. What are the typical impurities in its synthesis, and how are they mitigated?
- Answer: Common impurities include regioisomers (e.g., 1,3-dichloro derivatives) and incomplete substitution products. These are minimized by optimizing stoichiometry (e.g., excess fluorinating agents) and reaction time. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) or recrystallization in ethanol/water mixtures is standard .
Advanced Research Questions
Q. How do steric and electronic effects govern regioselectivity during multi-substitution on the benzene ring?
- Answer: Electron-withdrawing groups (Cl, -OCF₃) deactivate the ring, directing subsequent substitutions to meta/para positions. Steric hindrance from bulky substituents (e.g., -OCF₂H) can override electronic effects, favoring less hindered positions. Computational models (DFT) predict activation barriers for competing pathways, aiding in precursor design .
Q. What strategies address contradictions in reported reaction outcomes (e.g., conflicting yields or isomer ratios)?
- Answer: Discrepancies often arise from trace moisture (deactivates fluorinating agents) or variable catalyst purity. Controlled experiments under inert atmospheres (N₂/Ar) and standardized reagent sources (e.g., anhydrous CuI for Ullmann couplings) improve reproducibility. Kinetic studies (e.g., in situ NMR) can identify rate-determining steps .
Q. How does the compound’s stability under thermal or photolytic conditions impact its applicability in materials science?
- Answer: Accelerated stability studies (e.g., TGA/DSC) reveal decomposition thresholds (~200°C for C-F bond cleavage). Photodegradation pathways (UV-Vis irradiation) generate radicals detectable via EPR. Stabilizers like hindered amine light stabilizers (HALS) or antioxidants (BHT) are tested to extend utility in optoelectronic materials .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess oxidative addition feasibility with Pd catalysts. Solvent effects (PCM models) and ligand selection (e.g., SPhos vs. XPhos) are modeled to optimize coupling efficiency. Experimental validation uses kinetic isotope effects (KIE) studies .
Methodological Notes
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps and monitor reactions via TLC (silica GF₂₅₄) with UV/fluorescence detection .
- Data Validation : Cross-reference NMR shifts with databases (PubChem, Reaxys) and confirm purity via HPLC (C18 columns, acetonitrile/water mobile phases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
